molecular formula C8H4ClF4N B2387703 2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride CAS No. 145372-30-1

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride

Cat. No.: B2387703
CAS No.: 145372-30-1
M. Wt: 225.57
InChI Key: RQMRLWLPPFJICW-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride is an organic compound with the molecular formula C8H4ClF4N. It is known for its unique chemical structure, which includes both trifluoromethyl and fluorophenyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structure, it’s plausible that it could interact with various biological molecules through its trifluoroacetimidoyl group and fluorophenyl ring .

Biochemical Pathways

It has been used as a reactant in the synthesis of oligo-fructopyranoside with difructopyranosyl n-phenyltrifluoroacetimidate donor via regioselective glycosylation .

Pharmacokinetics

Its trifluoroacetimidoyl group and fluorophenyl ring suggest that it could have unique pharmacokinetic properties .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoro-N-(4-fluorophenyl)Ethanimidoyl Chloride. For instance, it is recommended to be stored at 0-10°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride typically involves the reaction of trifluoroacetic acid derivatives with 4-fluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst and at low temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N-phenylacetimidoyl chloride
  • 2,2,2-trifluoro-N-(4-chlorophenyl)Ethanimidoyl chloride

Uniqueness

2,2,2-trifluoro-N-(4-fluorophenyl)Ethanimidoyl chloride is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4N/c9-7(8(11,12)13)14-6-3-1-5(10)2-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMRLWLPPFJICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.